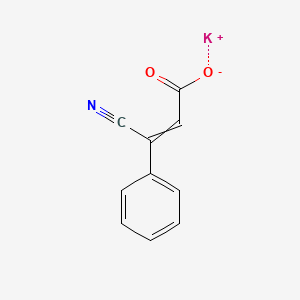
2-Ethoxy-5-propylbenzaldehyde
Descripción general
Descripción
2-Ethoxy-5-propylbenzaldehyde is an organic compound with the molecular formula C12H16O2 . It is commonly used in the fragrance and food industries due to its pleasant aroma and taste. It is also used in the pharmaceutical industry as a precursor in the synthesis of various drugs.
Molecular Structure Analysis
The molecular formula of 2-Ethoxy-5-propylbenzaldehyde is C12H16O2 . The average mass is 192.254 Da and the monoisotopic mass is 192.115036 Da .Physical And Chemical Properties Analysis
2-Ethoxy-5-propylbenzaldehyde has a molecular formula of C12H16O2 . The average mass is 192.254 Da and the monoisotopic mass is 192.115036 Da . More research is needed to provide a detailed physical and chemical properties analysis.Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Chemical Reactions
- 2-Ethoxy-5-propylbenzaldehyde has been used in the synthesis of various chemical compounds. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions with 3-ethoxy-4-hydroxybenzaldehyde is described. This process involved acetylation and methylation reactions, characterized using elemental analyses and different spectral data (Yüksek et al., 2005).
Chemical Behavior Studies
- The compound's behavior in various reactions has been studied, such as its reaction with alkynes, alkenes, or allenes, demonstrating its versatility in chemical synthesis. It participates in reactions involving cleavage of the aldehyde C–H bond, highlighting its reactive nature (Kokubo et al., 1999).
Thermophysical Properties
- Research includes the study of the thermophysical properties of solid aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, providing insights into its physical characteristics under different temperature conditions (Temprado et al., 2008).
Catalysis and Synthesis Applications
- It has applications in catalysis and synthesis, such as in the Knoevenagel Reaction between Hydroxybenzaldehydes and Ethyl Cyanoacetate. This demonstrates its utility in creating a variety of chemically significant compounds (Yasuda & Midorikawa, 1966).
Formation of Complex Structures
- 2-Ethoxy-5-propylbenzaldehyde is also involved in the formation of complex molecular structures. For example, its use in the self-condensation of derivatives of o-aminobenzaldehyde led to the formation of intricate trimer hydrates (Jircitano et al., 1994).
Radiosynthesis and Medical Imaging
- In medical imaging, the compound has been utilized in the radiosynthesis of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, showing its potential in enhancing imaging techniques (Glaser et al., 2008).
Solid Phase Organic Synthesis
- It plays a role in solid phase organic synthesis, where benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers, showing the versatility of such compounds in synthetic applications (Swayze, 1997).
Chemical Analysis Techniques
- The compound is also relevant in the development of chemical analysis techniques, such as the use of a sensitive fluorescence reagent for the determination of aldehydes in alcoholic beverages. This highlights its role in improving analytical methodologies (You et al., 2009).
Vapor-Liquid Equilibrium Studies
- Vapor-liquid equilibrium behaviors of 3-ethoxy-4-hydroxybenzaldehyde in alcohol were measured, contributing to the understanding of its physical properties in different states (Kato et al., 2007).
Contribution to Organic Synthesis
- It's been used in the synthesis of substituted indoles from 2-aminobenzaldehyde, highlighting its role in the creation of valuable organic compounds (Levesque & Fournier, 2010).
Propiedades
IUPAC Name |
2-ethoxy-5-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-10-6-7-12(14-4-2)11(8-10)9-13/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTKJBHQXJHYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-propylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)



![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)

![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)


